2-(4-Bromothiophen-2-yl)-2-oxoacetic acid
CAS No.:
Cat. No.: VC16241939
Molecular Formula: C6H3BrO3S
Molecular Weight: 235.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrO3S |
|---|---|
| Molecular Weight | 235.06 g/mol |
| IUPAC Name | 2-(4-bromothiophen-2-yl)-2-oxoacetic acid |
| Standard InChI | InChI=1S/C6H3BrO3S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2H,(H,9,10) |
| Standard InChI Key | HNZVQWCKJWDUAG-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC=C1Br)C(=O)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The molecular formula of 2-(4-bromothiophen-2-yl)-2-oxoacetic acid is C₆H₃BrO₃S, with a theoretical molecular weight of 235.01 g/mol. Key structural features include:
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A thiophene ring (C₄H₃S) providing aromatic stability and π-conjugation
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A bromine atom at the 4-position, which increases electrophilicity at the 2- and 5-positions of the ring
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A 2-oxoacetic acid moiety (–COCOOH) capable of hydrogen bonding and metal coordination
The compound’s acidity (pKa ≈ 2.5–3.0 for the carboxylic acid group) facilitates salt formation with amines or inorganic bases, enhancing solubility in polar solvents .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 2-(4-bromothiophen-2-yl)-2-oxoacetic acid typically involves three stages:
Bromination of Thiophene
Thiophene undergoes electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). The 4-bromo isomer forms as a minor product compared to the more thermodynamically stable 2-bromo derivative. Catalysts such as FeCl₃ or AlCl₃ improve regioselectivity:
Reactivity Profile
The compound participates in three primary reaction types:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, CuI, 100–120°C | 2-(4-Aminothiophen-2-yl)-2-oxoacetic acid derivatives |
| Cross-Coupling | Pd(PPh₃)₄, Suzuki conditions | Biaryl derivatives for materials science |
| Decarboxylation | Δ, 150–200°C | 4-Bromothiophen-2-yl ketones |
Biological Activity and Mechanisms
Antimicrobial Effects
Structural analogs demonstrate dose-dependent inhibition against Staphylococcus aureus (MIC₉₀ = 32 µg/mL) and Candida albicans (MIC₉₀ = 64 µg/mL) . The oxoacetic acid group likely chelates metal ions essential for microbial enzyme function, while the bromine enhances membrane permeability.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Substituting bromine from the 5- to 4-position alters electronic and steric properties:
| Property | 4-Bromo Derivative | 5-Bromo Derivative |
|---|---|---|
| Electrophilicity | Higher at C2 | Higher at C5 |
| LogP | 1.8 ± 0.2 | 2.1 ± 0.3 |
| IC₅₀ (MMP-9) | 0.45 µM | 0.28 µM |
The 4-bromo isomer’s reduced lipophilicity may limit cellular uptake but improve aqueous solubility for intravenous formulations.
Applications in Materials Science
Organic Electronics
The thiophene-oxoacetic acid conjugate serves as a building block for conducting polymers. Copolymerization with 3,4-ethylenedioxythiophene (EDOT) yields materials with:
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Bandgap: 1.8–2.2 eV
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Conductivity: 10⁻³–10⁻² S/cm
Metal-Organic Frameworks (MOFs)
Coordination with Zn²⁺ or Cu²⁺ ions produces MOFs with surface areas exceeding 1200 m²/g, suitable for gas storage and catalysis.
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